molecular formula C12H16ClF3N2 B1528510 [2-Amino-1-(4-chlorophenyl)ethyl](methyl)(3,3,3-trifluoropropyl)amine CAS No. 1466767-16-7

[2-Amino-1-(4-chlorophenyl)ethyl](methyl)(3,3,3-trifluoropropyl)amine

Cat. No.: B1528510
CAS No.: 1466767-16-7
M. Wt: 280.72 g/mol
InChI Key: IREOTOGWSYTZAH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine is a complex organic compound characterized by the presence of an amino group, a chlorophenyl group, and a trifluoropropyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorophenylacetonitrile with methylamine and 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoropropyl and chlorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicinal chemistry, 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products, such as coatings or polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)ethylamine
  • 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine
  • 2-Amino-1-(4-chlorophenyl)ethyl(2,2,2-trifluoroethyl)amine

Uniqueness

The presence of the trifluoropropyl group in 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine distinguishes it from similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-N-(3,3,3-trifluoropropyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClF3N2/c1-18(7-6-12(14,15)16)11(8-17)9-2-4-10(13)5-3-9/h2-5,11H,6-8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREOTOGWSYTZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(F)(F)F)C(CN)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Amino-1-(4-chlorophenyl)ethyl](methyl)(3,3,3-trifluoropropyl)amine
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[2-Amino-1-(4-chlorophenyl)ethyl](methyl)(3,3,3-trifluoropropyl)amine
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[2-Amino-1-(4-chlorophenyl)ethyl](methyl)(3,3,3-trifluoropropyl)amine
Reactant of Route 4
[2-Amino-1-(4-chlorophenyl)ethyl](methyl)(3,3,3-trifluoropropyl)amine
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[2-Amino-1-(4-chlorophenyl)ethyl](methyl)(3,3,3-trifluoropropyl)amine
Reactant of Route 6
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[2-Amino-1-(4-chlorophenyl)ethyl](methyl)(3,3,3-trifluoropropyl)amine

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